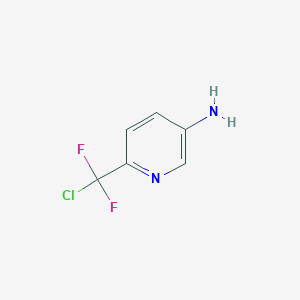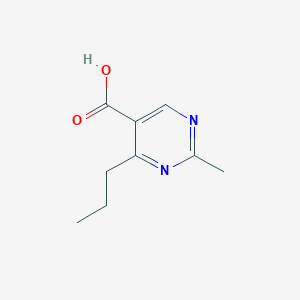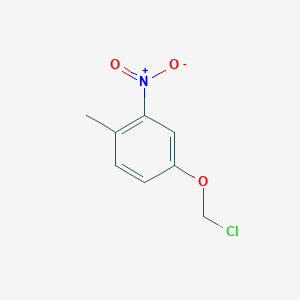
4-(Chloromethoxy)-1-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethoxy)-1-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1-methyl-2-nitrobenzene typically involves the chloromethylation of 1-methyl-2-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Formation of 4-(Methoxymethoxy)-1-methyl-2-nitrobenzene.
Reduction: Formation of 4-(Chloromethoxy)-1-methyl-2-aminobenzene.
Oxidation: Formation of 4-(Chloromethoxy)-1-carboxy-2-nitrobenzene.
Scientific Research Applications
4-(Chloromethoxy)-1-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethoxy)-1-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The chloromethoxy group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethoxy)-1-methyl-2-nitrobenzene
- 4-(Chloromethoxy)-1-methyl-2-aminobenzene
- 4-(Chloromethoxy)-1-carboxy-2-nitrobenzene
Uniqueness
4-(Chloromethoxy)-1-methyl-2-nitrobenzene is unique due to the presence of both a chloromethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-(chloromethoxy)-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-2-3-7(13-5-9)4-8(6)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
UPFWKMUEMRBWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



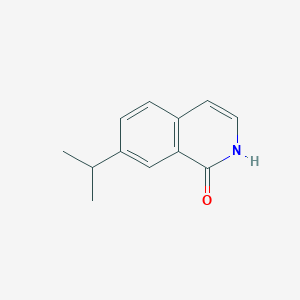
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
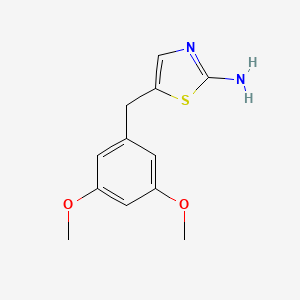
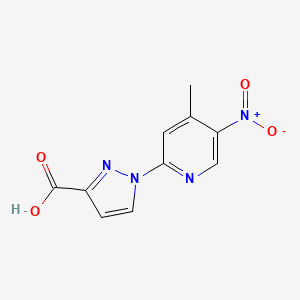
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
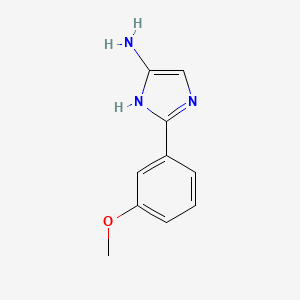

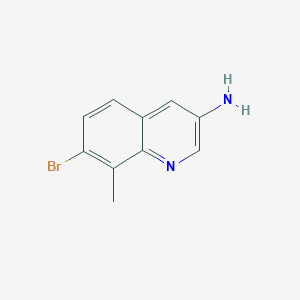
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)

